1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
CAS No.: 898406-49-0
Cat. No.: VC11862904
Molecular Formula: C21H25Cl2N5O
Molecular Weight: 434.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898406-49-0 |
|---|---|
| Molecular Formula | C21H25Cl2N5O |
| Molecular Weight | 434.4 g/mol |
| IUPAC Name | [4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone |
| Standard InChI | InChI=1S/C21H25Cl2N5O/c22-16-5-6-17(18(23)15-16)21(29)28-13-11-27(12-14-28)20-8-7-19(24-25-20)26-9-3-1-2-4-10-26/h5-8,15H,1-4,9-14H2 |
| Standard InChI Key | XGXWBHOESXAVGW-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
| Canonical SMILES | C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Introduction
The compound 1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic molecule that incorporates a pyridazine ring linked to a piperazine moiety, which is further modified with a dichlorobenzoyl group. This structure suggests potential applications in pharmaceutical research due to the presence of pharmacophoric elements such as pyridazine and piperazine rings, which are common in bioactive compounds.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the piperazine moiety, and the attachment of the dichlorobenzoyl group. A general approach might involve:
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Pyridazine Formation: This can be achieved through various methods, including condensation reactions involving hydrazine derivatives.
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Piperazine Attachment: This often involves nucleophilic substitution reactions where a suitable leaving group on the pyridazine is replaced by a piperazine derivative.
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Dichlorobenzoylation: This step typically involves acylation reactions using dichlorobenzoyl chloride in the presence of a base.
Biological Activity and Potential Applications
Compounds with similar structures have been explored for various biological activities, including antiviral, antibacterial, and antifungal properties. The presence of a pyridazine ring and a piperazine moiety suggests potential interactions with biological targets such as enzymes or receptors.
| Compound Feature | Potential Biological Activity |
|---|---|
| Pyridazine Ring | Antimicrobial, Antiviral |
| Piperazine Moiety | Neuroactive, Antipsychotic |
| Dichlorobenzoyl Group | Antimicrobial, Anti-inflammatory |
Research Findings and Challenges
While specific research findings on 1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane are not available, compounds with similar structures have shown promise in various biological assays. Challenges in researching this compound include its synthesis, purification, and the need for comprehensive biological evaluation to determine its efficacy and safety.
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